4-amino-3,5-dimethyl-N-(1-phenylpropan-2-yl)benzamide
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Overview
Description
4-amino-3,5-dimethyl-N-(1-phenylpropan-2-yl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of an amino group, two methyl groups, and a phenylpropan-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,5-dimethyl-N-(1-phenylpropan-2-yl)benzamide typically involves the condensation of 4-amino-3,5-dimethylbenzoic acid with 1-phenylpropan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the efficiency and yield of the reaction. Ultrasonic irradiation may also be employed to accelerate the reaction and improve the overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
4-amino-3,5-dimethyl-N-(1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the carbonyl group.
Substitution: Various substituted benzamide derivatives depending on the substituents introduced.
Scientific Research Applications
4-amino-3,5-dimethyl-N-(1-phenylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive benzamides.
Mechanism of Action
The mechanism of action of 4-amino-3,5-dimethyl-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-amino-3,5-dimethylbenzamide: Lacks the phenylpropan-2-yl group, resulting in different biological activities.
N-(1-phenylpropan-2-yl)benzamide: Lacks the amino and methyl groups, leading to variations in chemical reactivity and biological properties.
4-amino-N-(1-phenylpropan-2-yl)benzamide: Similar structure but without the methyl groups, affecting its overall chemical and biological behavior.
Uniqueness
4-amino-3,5-dimethyl-N-(1-phenylpropan-2-yl)benzamide is unique due to the presence of both amino and methyl groups on the benzamide core, as well as the phenylpropan-2-yl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-amino-3,5-dimethyl-N-(1-phenylpropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-12-9-16(10-13(2)17(12)19)18(21)20-14(3)11-15-7-5-4-6-8-15/h4-10,14H,11,19H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWJNOZKZCZPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(=O)NC(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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